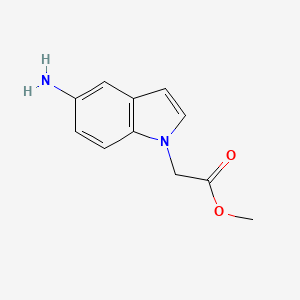

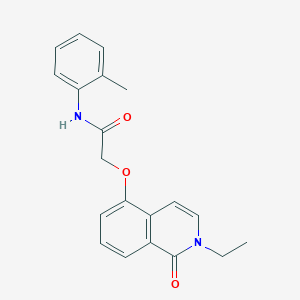

![molecular formula C16H17NO3S B2653990 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1794897-59-8](/img/structure/B2653990.png)

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

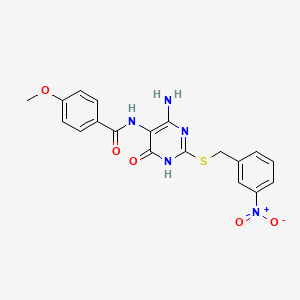

The compound contains several functional groups including a carboxylate ester, a secondary amine, and a thiophene ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylate ester, secondary amine, and thiophene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques including melting point analysis, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique

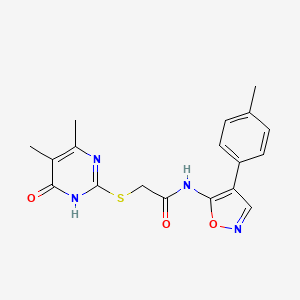

Radiosensitizers and Bioreductively Activated Cytotoxins

Research into thiophene derivatives, such as those with similar structures to the specified compound, has shown their potential as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. Notably, derivatives with strong tertiary amine bases or oxiranes in their side chains exhibited potent radiosensitizing effects, demonstrating the chemical versatility and therapeutic potential of these compounds in enhancing radiotherapy outcomes (Threadgill et al., 1991).

Synthesis of Trifluoromethyl-Containing Heterocycles

Modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been explored, highlighting the synthetic flexibility of thiophene derivatives. Such modifications have led to compounds with potential relevance in studying neuronal NMDA receptors, suggesting applications in neurological research (Sokolov et al., 2018).

Antipathogenic Activity

Thiourea derivatives synthesized from thiophene compounds have shown significant antipathogenic activity, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Amino-Imino Tautomerism

Studies on the tautomerism of N-monosubstituted aminothiophenes have provided insights into the dynamic chemical behavior of thiophene derivatives, which could influence the design of compounds with specific biological activities (Brandsma et al., 1998).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones derived from thiophene compounds have been determined, offering a structural basis for understanding their biological activities and facilitating the design of new therapeutic agents (Kubicki et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-5-3-4-6-13(11)9-17-15(18)10-20-16(19)14-8-7-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHJBJUIIPWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

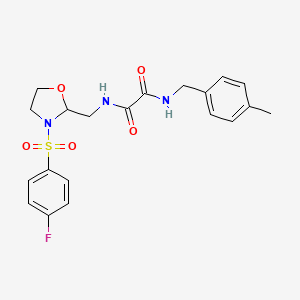

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)